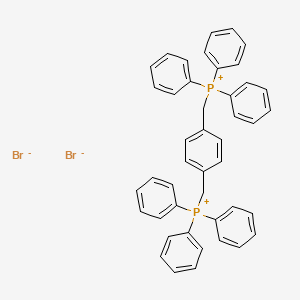
3,4,5-Trifluorobenzyl bromide
Übersicht
Beschreibung
3,4,5-Trifluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrF3 . It is also known by other names such as 5-(Bromomethyl)-1,2,3-trifluorobenzene and Benzene, 5-(bromomethyl)-1,2,3-trifluoro- . The molecular weight of this compound is 225.01 g/mol .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trifluorobenzyl bromide consists of a benzene ring with three fluorine atoms and a bromomethyl group attached to it . The InChI string representation of the molecule isInChI=1S/C7H4BrF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 . Physical And Chemical Properties Analysis
3,4,5-Trifluorobenzyl bromide has a molecular weight of 225.01 g/mol . It has a computed XLogP3-AA value of 2.8 , indicating its lipophilicity. The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 223.94485 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 . The formal charge of the compound is 0 . The complexity of the compound is computed to be 119 .Wissenschaftliche Forschungsanwendungen
Structural Properties
- Structural Analysis for Material Synthesis : Structural properties of related compounds like 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide have been studied. These compounds are useful as building blocks in the synthesis of dendritic materials. The study highlights the differences in structural properties despite the presence/absence of a methoxy group at the 4-position of the aromatic ring (Zhigang Pan et al., 2005).
Synthesis Modifications
- Process Improvement in Synthesis : Modifications in the synthesis process of 3,4,5-trifluorobromobenzene, using 2,3,4-trifluoroaniline as the raw material, resulted in higher yields and reduced by-product formation. This optimization demonstrates its potential for more efficient and cost-effective production (Song Nai-jia, 2013).
Liquid Crystalline Properties
- Mesomorphic Behavior and Optical Properties : Research on 3,4,5-tridodecyloxybenzyl pyridinium salts derived from 4-hydroxypyridine has provided insights into their liquid crystalline and luminescent properties. These properties are crucial for applications in material science and photonics (Amalia Pană et al., 2015).
Pharmaceutical Synthesis
- Asymmetric Synthesis in Drug Development : The molecule has been used in the catalytic asymmetric synthesis of tryptophan derivatives, a critical component in drug development. This method promises efficient routes for preparing tryptophan derivatives with specific substitutions (Steven L Castle & G S C Srikanth, 2003).
Continuous Flow Synthesis
- Application in Pharmaceutical Industry : A study on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceuticals, demonstrates the potential of 3,4,5-Trifluorobenzyl bromide derivatives in enhancing industrial chemical processes (Q. Deng et al., 2015).
Polymer Synthesis
- Convergent Approach to Macromolecules : The use of benzyl bromide derivatives, closely related to 3,4,5-Trifluorobenzyl bromide, has been explored in the novel convergent growth approach for the synthesis of topological macromolecules. This approach allows control over the nature and placement of groups at the molecule's periphery, significantly impacting polymer science (C. Hawker & J. Fréchet, 1990).
Analytical Chemistry
- Derivatization Agent in Chromatography : Derivatives of trifluorobenzyl bromide have been used as derivatization agents in chromatography and mass spectrometry. This application is critical for sensitive analysis of various compounds, demonstrating the versatility of these derivatives in analytical chemistry (M. Saha et al., 1993).
Chemical Reactions
- In Organometallic Control and Functionalization : Research has been conducted on the regiospecificity of functionalization reactions using derivatives of trifluorobenzene, such as 1,2,3-trifluorobenzene and its bromo derivatives. This control is pivotal in fine chemical synthesis, indicating the importance of such derivatives in organic chemistry (C. Heiss & M. Schlosser, 2003).
Cancer Research
- Anticancer Compound Synthesis : Studies on the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have provided valuable insights. These compounds, synthesized using benzyl bromide intermediates, were evaluated for their anticancer activities, highlighting the potential of these derivatives in medicinal chemistry (O. Bekircan et al., 2008).
Electrochemistry
- Electrochemical Applications : The electrochemical reduction of benzyl bromides, like 4-nitrobenzyl bromide, has been studied. This research is significant for understanding the generation and immobilization of radicals onto solid interfaces, opening avenues in electrochemical synthesis and surface modification (V. Jouikov & J. Simonet, 2010).
Safety and Hazards
3,4,5-Trifluorobenzyl bromide is classified as a skin corrosive substance . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
It’s known that certain brominated compounds can target the respiratory system .
Result of Action
It’s known that certain brominated compounds can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trifluorobenzyl bromide. For instance, thermal decomposition can lead to the release of irritating gases and vapors . The compound is also combustible, and its containers may explode when heated .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKZIYOLQCWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380358 | |
| Record name | 3,4,5-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzyl bromide | |
CAS RN |
220141-72-0 | |
| Record name | 3,4,5-Trifluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















